Dimethoxy-(6-methylpyridin-3-yl)borane
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Overview
Description
Dimethoxy-(6-methylpyridin-3-yl)borane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boron atom bonded to a pyridine ring substituted with methoxy groups and a methyl group. Organoboron compounds are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxy-(6-methylpyridin-3-yl)borane typically involves the reaction of 6-methyl-3-pyridineboronic acid with methanol in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethoxy-(6-methylpyridin-3-yl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borane to borohydrides.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Dimethoxy-(6-methylpyridin-3-yl)borane has several scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Dimethoxy-(6-methylpyridin-3-yl)borane in chemical reactions involves the formation of a boron-carbon bond through transmetalation. In the Suzuki-Miyaura coupling, the boron atom transfers its organic group to a palladium catalyst, which then couples with an electrophilic partner to form the desired product. The presence of methoxy groups enhances the stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxy-3-pyridineboronic acid
- 3-Pyridinylboronic acid
- Dihydroxy-(3-pyridyl)borane
Uniqueness
Dimethoxy-(6-methylpyridin-3-yl)borane is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which enhances its reactivity and stability compared to other pyridineboronic acids. This makes it a valuable reagent in various organic synthesis applications.
Properties
Molecular Formula |
C8H12BNO2 |
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Molecular Weight |
165.00 g/mol |
IUPAC Name |
dimethoxy-(6-methylpyridin-3-yl)borane |
InChI |
InChI=1S/C8H12BNO2/c1-7-4-5-8(6-10-7)9(11-2)12-3/h4-6H,1-3H3 |
InChI Key |
QRMTYDQHWPFHEQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)C)(OC)OC |
Origin of Product |
United States |
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